2-Amino-5-methoxybenzoic acid

Description

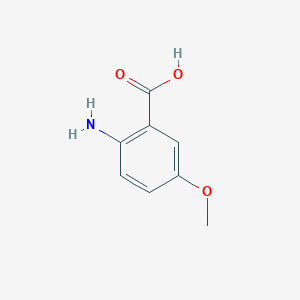

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKSAURFQFUULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298930 | |

| Record name | 2-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-03-9 | |

| Record name | 6705-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methoxybenzoic Acid

CAS Number: 6705-03-9

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzoic acid, a pivotal chemical intermediate in pharmaceutical and research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known as 5-Methoxyanthranilic acid, is an aromatic amino acid derivative. Its molecular structure, featuring both an amino and a methoxy (B1213986) group, imparts unique solubility and reactivity characteristics that are highly valued in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6705-03-9 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][3][5] |

| Appearance | Grey to brown solid | [1] |

| Melting Point | 148-152 °C | [1] |

| Purity | ≥ 97% | [1] |

| InChI Key | UMKSAURFQFUULT-UHFFFAOYSA-N | [5] |

| SMILES String | COc1ccc(N)c(c1)C(O)=O |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a nitro precursor.[6] A common and efficient method is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[5][7]

Experimental Protocol: Synthesis via Catalytic Hydrogenation [5]

-

Starting Material: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)

-

Catalyst: 10% Palladium on carbon (Pd/C) (300 mg)

-

Solvent: Tetrahydrofuran (THF) (250 mL)

-

Reaction Conditions: The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.[5]

-

Work-up:

-

The catalyst is removed by filtration over Celite.

-

The filtrate is concentrated under reduced pressure.

-

-

Product: this compound is obtained as a brown solid (25.0 g, 98% yield).[5]

-

Analysis:

-

LCMS m/z = 168.1 (M+1), 150.1 (M-17)

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H)

-

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of a wide range of pharmaceutical compounds and research chemicals.[1][3]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anticonvulsant drugs.[8] Notably, it is used in the production of Alogliptin, a selective inhibitor of dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes, and in the synthesis of quinazolinone derivatives that act as histamine (B1213489) H3 receptor inverse agonists.[4][9][10]

-

Biochemical Research: This compound is utilized in studies investigating enzyme activity and metabolic pathways.[1] Its derivatives are explored for their potential to modulate neurotransmitter pathways, particularly histamine H₃ receptor activity.[6]

-

Material Science: It can be incorporated into polymers to enhance thermal stability and mechanical properties.[1]

-

Cosmetic Industry: Due to potential anti-inflammatory properties, it is being explored for use in skincare products.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11] A dust mask (type N95 or equivalent) is also recommended.

-

Handling: Avoid breathing dust and contact with skin and eyes.[12] Use only in a well-ventilated area.[11] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool (0-8 °C), well-ventilated place and keep the container tightly closed.[1][11]

-

Spills: For minor spills, clean up immediately, avoiding dust generation. For major spills, alert emergency responders and advise personnel in the area.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[11][14]

This guide summarizes the essential technical information for this compound, providing a foundation for its safe and effective use in research and development. For further details, consult the referenced safety data sheets and technical literature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6705-03-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 6705-03-9 | FA16047 [biosynth.com]

- 4. This compound | 6705-03-9 [chemicalbook.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. Buy this compound | 6705-03-9 [smolecule.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. dataintelo.com [dataintelo.com]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

An In-depth Technical Guide to 5-Methoxyanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Methoxyanthranilic acid (also known as 2-amino-5-methoxybenzoic acid). It is an important building block in organic synthesis, particularly in the development of pharmaceuticals. This document collates essential information on its chemical and physical properties, spectral data, and relevant experimental protocols. The content is structured to be a practical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

5-Methoxyanthranilic acid is a substituted anthranilic acid derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, an amino group, and a methoxy (B1213986) group at positions 1, 2, and 5, respectively.

Table 1: General and Physical Properties of 5-Methoxyanthranilic Acid

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methoxyanthranilic acid, 5-Methoxy-2-aminobenzoic acid, 6-Amino-m-anisic acid | [2] |

| CAS Number | 6705-03-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to yellow to pale orange crystalline powder | [3] |

| Melting Point | 148-152 °C | |

| pKa | 2.08±0.10 (Predicted) | [1] |

| LogP | 0.9756 | [2] |

| Solubility | Slightly soluble in methanol (B129727). Good solubility in a range of organic solvents is expected due to its polarity and hydrogen bonding capability. Solubility in water is influenced by pH. | [4] |

Table 2: Computed Physicochemical Properties of 5-Methoxyanthranilic Acid

| Property | Value | Reference(s) |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | [2] |

| Formal Charge | 0 | |

| Complexity | 172 | [1] |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 0 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 0 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 1 | |

| Compound Is Canonicalized | Yes |

Spectral Data

The structural features of 5-Methoxyanthranilic acid can be confirmed by various spectroscopic techniques.

Table 3: Spectral Data of 5-Methoxyanthranilic Acid

| Technique | Key Peaks/Features | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H) | [5] |

| ¹³C NMR (100 MHz, DMSO-d₆) | The carboxylic carbon atom is expected to resonate around 170 ppm. A complete assignment can be inferred from detailed 2D NMR analysis of similar compounds. | [6][7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, O-H, C=O (carboxylic acid), C-O (ether), and aromatic C-H and C=C bonds are expected. | [1] |

| Mass Spectrometry (MS) | m/z = 168.1 (M+1), 150.1 (M-17) | [5] |

Experimental Protocols

Synthesis of 5-Methoxyanthranilic Acid

A common and efficient method for the synthesis of 5-Methoxyanthranilic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[5][8]

Reaction Scheme:

Materials:

-

5-Methoxy-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Celite

-

Hydrogen gas (H₂) balloon

Procedure:

-

In a suitable reaction vessel, dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).[5]

-

Add 10% Pd/C catalyst (e.g., 300 mg) to the solution.[5]

-

Evacuate the vessel and backfill with hydrogen gas from a balloon.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere for approximately 18 hours.[5]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

-

Wash the filter cake with a small amount of THF.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. A yield of approximately 98% has been reported.[5]

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.[9][10][11]

General Protocol:

-

Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixed solvent system like ethanol/water is often effective for compounds of this nature.[10]

-

Dissolve the crude 5-Methoxyanthranilic acid in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual impurities.

-

Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of 5-Methoxyanthranilic acid and to monitor reaction progress.[12][13]

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is typically suitable for this type of aromatic compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio can be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 230 nm or 280 nm).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Biological Activity and Applications in Drug Development

5-Methoxyanthranilic acid and its derivatives have been investigated for a range of biological activities. Anthranilic acid derivatives, in general, are known to possess anti-inflammatory, analgesic, and other pharmacological properties.[14][15][16]

While specific signaling pathways directly modulated by 5-Methoxyanthranilic acid are not extensively documented in publicly available literature, its structural motif is present in molecules with known biological targets. It serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with desired therapeutic effects. For instance, derivatives of anthranilic acid have been explored as inhibitors of enzymes such as mitogen-activated protein kinases (MAPK).[16]

The general workflow for utilizing a compound like 5-Methoxyanthranilic acid in an early-stage drug discovery project, such as an enzyme inhibition assay, is depicted below.

Safety and Handling

5-Methoxyanthranilic acid is classified as harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Statements for 5-Methoxyanthranilic Acid

| Code | Statement | Reference(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Conclusion

5-Methoxyanthranilic acid is a versatile chemical intermediate with established protocols for its synthesis and purification. Its physicochemical and spectral properties are well-characterized, making it a reliable starting material for further chemical modifications. While its own biological activity is not extensively detailed, its role as a precursor to pharmacologically active molecules underscores its importance in the field of drug discovery and development. This guide serves as a foundational resource for researchers working with this compound.

References

- 1. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-アミノ-5-メトキシ安息香酸 | this compound | 6705-03-9 | 東京化成工業株式会社 [tcichemicals.com]

- 4. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. Buy this compound | 6705-03-9 [smolecule.com]

- 15. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Amino-5-methoxybenzoic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data integral to the structural elucidation of 2-Amino-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the key identifiers, physicochemical properties, and spectroscopic profile of this important chemical entity. Through a combination of detailed experimental protocols, tabulated quantitative data, and visual workflows, this guide serves as an in-depth resource for the scientific community.

Compound Identification and Physicochemical Properties

This compound, a substituted benzoic acid derivative, is a valuable building block in the synthesis of various pharmaceutical compounds. Accurate identification and characterization are paramount for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-Methoxyanthranilic acid, 5-Methoxy-2-aminobenzoic acid | ChemicalBook |

| CAS Number | 6705-03-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₉NO₃ | Sigma-Aldrich[1] |

| Molecular Weight | 167.16 g/mol | Sigma-Aldrich[1] |

| Appearance | White to light yellow crystalline powder | ChemicalBook |

| Melting Point | 148-152 °C | Sigma-Aldrich[1] |

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.31 | d | 2.8 | Ar-H |

| 6.61 | dd | 8.8, 3.2 | Ar-H |

| 6.44 | d | 8.8 | Ar-H |

| 3.60 | s | - | -OCH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Due to the unavailability of experimental data, the following ¹³C NMR chemical shifts are predicted based on the analysis of structurally similar compounds.

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Carboxylic acid) |

| 152.0 | Ar-C-OCH₃ |

| 142.0 | Ar-C-NH₂ |

| 122.0 | Ar-CH |

| 118.0 | Ar-CH |

| 115.0 | Ar-CH |

| 110.0 | Ar-C-COOH |

| 55.0 | -OCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The solid sample is analyzed, and the following characteristic absorption bands are observed.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amino group), O-H Stretch (Carboxylic acid) |

| 3000-2850 | Medium | C-H Stretch (Aromatic and Methoxy) |

| 1700-1650 | Strong | C=O Stretch (Carboxylic acid) |

| 1620-1580 | Medium | N-H Bend (Amino group), C=C Stretch (Aromatic) |

| 1250-1200 | Strong | C-O Stretch (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 168.1 | [M+H]⁺ (Protonated molecule) |

| 150.1 | [M-H₂O+H]⁺ or [M-NH₃+H]⁺ (Fragment ion) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Methods:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans were employed to obtain a high-quality spectrum for all carbon signals, including quaternary carbons.

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Methods:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

-

Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then analyzed for characteristic absorption bands.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Methods:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent mixture, such as methanol (B129727) and water.

-

Chromatographic Conditions: The sample was injected onto a C18 reverse-phase HPLC column. A gradient elution was performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry Conditions: The mass spectrometer was operated in positive ion mode. The ESI source parameters were optimized to achieve maximum ionization. Mass spectra were acquired over a mass-to-charge (m/z) range that included the expected molecular ion.

-

Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound was analyzed to identify the m/z of the molecular ion and any significant fragment ions.

Visualized Workflows and Relationships

To further clarify the process of structure elucidation and the relationships between the different analytical techniques, the following diagrams are provided.

Caption: A generalized workflow for the structure elucidation of this compound.

Caption: A 2D representation of the molecular structure of this compound.

This comprehensive guide provides the foundational knowledge for the accurate identification and characterization of this compound. The detailed protocols and compiled data are intended to support and streamline the efforts of researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 2-Amino-5-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-methoxybenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a framework for determining solubility through established experimental protocols.

Introduction to this compound

This compound, also known as 5-methoxyanthranilic acid, is a valuable building block in organic synthesis. It is a white to light yellow crystalline powder.[1] Its chemical structure, featuring both an amino and a carboxylic acid group, as well as a methoxy (B1213986) group on the benzene (B151609) ring, dictates its physical and chemical properties, including its solubility profile. Understanding its solubility is crucial for its application in pharmaceutical synthesis, materials science, and other research areas.

Quantitative Solubility Data

Table 1: Solubility Data for this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Ethanol | Not Reported | Data Not Available | |

| Methanol | Not Reported | Data Not Available | |

| Acetone | Not Reported | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Data Not Available | |

| Dimethylformamide (DMF) | Not Reported | Data Not Available | |

| Ethyl Acetate | Not Reported | Data Not Available | |

| Chloroform | Not Reported | Data Not Available | |

| Acetonitrile | Not Reported | Data Not Available | |

| Tetrahydrofuran (THF) | Not Reported | Data Not Available |

Note: The absence of data highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ several well-established methods to determine the solubility of this compound. The equilibrium solubility method is a common and reliable approach.

3.1. Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For solvents where the solid does not readily settle, centrifugation can be used to separate the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the equilibrium solubility method.

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity: The principle of "like dissolves like" is a key determinant. As this compound possesses both polar (amino and carboxylic acid) and non-polar (benzene ring) moieties, its solubility will vary across solvents of different polarities.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for specific solvent systems.

-

Hydrogen Bonding: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at dissolving this compound.

-

pH of the Medium: In protic solvents, the pH can significantly affect the ionization state of the amino and carboxylic acid groups, thereby influencing solubility.

Conclusion

References

Technical Guide: Physicochemical Characterization of 2-Amino-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid, also known as 5-Methoxyanthranilic acid, is an aromatic amino acid derivative with significant applications in pharmaceutical and chemical research. Its molecular structure, featuring both an amine and a carboxylic acid group, along with a methoxy (B1213986) substituent, imparts unique reactivity and solubility characteristics. This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents, including quinazolinone-based histamine (B1213489) H3 receptor inverse agonists and the dipeptidyl peptidase IV (DPP-4) inhibitor, Alogliptin.[1][2] A precise understanding of its physicochemical properties, particularly its melting point, is fundamental for its identification, purity assessment, and application in synthetic chemistry.

Physicochemical Properties

The melting point of a crystalline solid is a critical physical constant used for identification and as an indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities. The accepted melting point for this compound is consistently reported within a narrow range.

| Property | Value | Source(s) |

| Melting Point | 148-152 °C | [1][3][4][5] |

| Molecular Formula | C₈H₉NO₃ | [1][4] |

| Molecular Weight | 167.16 g/mol | [1][3][4][5] |

| Appearance | White to light yellow or pale orange crystalline powder | [1][2] |

| CAS Number | 6705-03-9 | [1][3][4][5] |

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of this compound, a standard and widely accepted technique in organic chemistry. This procedure can be performed using either a digital melting point apparatus or a Thiele tube setup.

Apparatus and Materials:

-

This compound sample (must be completely dry)

-

Glass capillary tubes (sealed at one end)

-

Digital melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Long glass tube or pipe for packing

Procedure:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[6]

-

Jab the open end of a capillary tube into the powdered sample.[1][7]

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.[1][7]

-

To ensure dense packing, drop the capillary tube, sealed-end down, several times through a long, hollow tube (e.g., a cut PVC pipe or a long glass tube) onto the benchtop.[1][7]

-

Repeat until the sample is packed to a height of 2-3 mm.[4][7][8] An improperly packed or excessive amount of sample can lead to a broad and inaccurate melting range.[7]

-

-

Measurement with a Digital Melting Point Apparatus:

-

Insert the packed capillary tube into one of the sample slots of the melting point apparatus.[1]

-

Set a plateau temperature approximately 15-20°C below the expected melting point (i.e., around 130°C).[4][9]

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4][8][10]

-

Press the start button to begin heating.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[1][4][7]

-

Continue observing and record the temperature at which the last solid crystal disappears, turning into a clear liquid (complete melting).[1][4][7]

-

The recorded values constitute the melting point range. For high accuracy, repeat the measurement with a fresh sample, allowing the apparatus to cool sufficiently beforehand.[4]

-

-

Measurement with a Thiele Tube:

-

Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer's bulb.[1][2]

-

Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is above the level of the heating oil.[2]

-

Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner using a back-and-forth motion.[1] The tube's design facilitates the circulation of oil via convection currents, ensuring uniform temperature distribution.[3][11]

-

Observe the sample closely as the temperature rises.

-

Record the temperature at the first sign of melting and the temperature when the sample is fully liquefied. This is the melting point range.[3]

-

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound using the capillary method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. labcomercial.com [labcomercial.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 2-Amino-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis and biochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks. This document collates critical data from multiple safety data sheets and chemical supplier information to present a comprehensive resource for laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[2][3][4]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol [6][8][9] |

| Appearance | White to light yellow or tan crystalline powder.[10][11] |

| Melting Point | 148-152 °C[6][7] |

| Boiling Point | 349.9±27.0 °C at 760 mmHg[7] |

| Flash Point | 165.4±23.7 °C[7] |

| Solubility | Does not mix well with water.[10] |

| Stability | Stable under normal conditions.[12] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of the compound.

Handling:

-

Avoid all personal contact, including inhalation of dust.[10][13]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, especially if dust may be generated.[14][15]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][14][15]

-

Avoid generating dust.[10] Fine dust particles may form explosive mixtures with air.[10]

-

Do not cut, drill, grind, or weld containers that have held this material as residual dust may pose an explosion hazard.[10]

Storage:

-

Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[3][10][12][14]

-

Keep away from incompatible materials such as strong oxidizing agents.[10][12]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[14][15] A face shield may also be necessary.[14] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[15] Glove suitability and durability depend on the frequency and duration of contact.[10] |

| Skin and Body Protection | Standard laboratory coat. Wear suitable protective clothing to prevent skin exposure.[2][14] |

| Respiratory Protection | For procedures that may generate dust, a NIOSH/MSHA-approved N95 dust mask or working under a certified chemical fume hood is recommended.[5][15] In case of inadequate ventilation, wear respiratory protection.[14] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water.[12][14] Do NOT induce vomiting.[14] Call a POISON CENTER or doctor/physician if you feel unwell.[12] |

| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing.[12][14] If not breathing, give artificial respiration.[12][14] Get medical advice/attention if you feel unwell.[12][14] |

| Skin Contact | Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[12][14] If skin irritation occurs, get medical advice/attention.[12] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids.[12][14] Remove contact lenses, if present and easy to do.[12][14] Continue rinsing.[12][14] If eye irritation persists, get medical advice/attention.[12] |

General Advice: In all cases of doubt, or when symptoms persist, seek medical attention.[1] Show the safety data sheet to the doctor in attendance.[1]

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Minor Spills: Clean up spills immediately.[10] Avoid breathing dust and contact with skin and eyes.[10] Use dry clean-up procedures and avoid generating dust.[13]

-

Major Spills: Evacuate unnecessary personnel and ensure adequate ventilation.[14] Alert emergency responders.[10] Wear appropriate PPE, including respiratory protection.[14][16] Prevent the material from entering drains or public waters.[14]

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray.[10][14][16]

-

Specific Hazards: The material is a combustible solid.[10] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][14] Dust clouds may form an explosive mixture with air.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: The product is considered stable under recommended storage conditions.[10]

-

Conditions to Avoid: Avoid generating dust and exposure to incompatible materials.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[10][12]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[10][12]

Experimental Protocols and Methodologies

The safety data provided in this guide is derived from standardized hazard assessments. Specific experimental protocols for determining the toxicological and physical hazard properties of this compound are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals. These protocols are not detailed in standard safety data sheets but are the foundation for the hazard classifications provided.

Visualized Workflows

Spill Response Protocol

Caption: Workflow for handling a this compound spill.

First Aid Emergency Response

Caption: First aid procedures for exposure to this compound.

References

- 1. capotchem.com [capotchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-アミノ-5-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 6705-03-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 6705-03-9 | FA16047 [biosynth.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound | 6705-03-9 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. synquestlabs.com [synquestlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. echemi.com [echemi.com]

A Comprehensive Technical Guide to Commercial Sources of 2-Amino-5-methoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid (CAS No. 6705-03-9), also known as 5-methoxyanthranilic acid, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its utility as a building block is primarily due to the presence of three functional groups: a carboxylic acid, an amine, and a methoxy (B1213986) group, which allow for diverse chemical modifications. This guide provides an in-depth overview of the commercial sources of this compound, its quality attributes, and relevant experimental protocols for its use in a research and development setting.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing, from grams to kilograms. The selection of a suitable supplier is a critical step for ensuring the quality and reproducibility of research and development outcomes. Below is a comparative summary of offerings from prominent suppliers.

Table 1: Comparison of Commercial Sources for this compound

| Supplier | Product Number(s) | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 665118 | 97% | 1 g, 5 g | For peptide synthesis applications.[1][2] |

| Thermo Scientific Chemicals | AAL1029503, AAL1029503 | 98+% | 1 g, 5 g | Formerly part of the Alfa Aesar portfolio. |

| Biosynth | FA16047 | High Purity | 50 g, 100 g, 250 g, 500 g, Custom Pack | Marketed for pharmaceutical testing and as a building block for novel pharmaceuticals and agrochemicals.[3] |

| Chem-Impex | 01778 | ≥ 98% (HPLC) | Inquire | Stated as a key compound in pharmaceutical and chemical research. |

| TCI Chemicals | A1767 | >98.0%(T)(HPLC) | Inquire | |

| BLD Pharm | BD122808 | Inquire | Inquire | Provides access to NMR, HPLC, LC-MS, and UPLC data.[4] |

Detailed Technical Specifications

For researchers and drug development professionals, understanding the detailed specifications and potential batch-to-batch variability of a starting material is paramount. Certificates of Analysis (CoAs) from suppliers provide this critical information. The following table summarizes typical specifications for this compound, based on publicly available data for representative batches from Sigma-Aldrich.

Table 2: Representative Certificate of Analysis Data for this compound (Sigma-Aldrich, Product No. 665118)

| Parameter | Specification | Lot: MKCX7127 | Lot: MKCS5265 | Lot: MKCK0484 | Lot: MKCF9125 | Lot: MKCC0359 |

| Appearance | White to off-white or tan powder | Conforms | Conforms | Conforms | Conforms | Conforms |

| Purity (by Titration) | ≥ 97.0 % | 98.2 % | 97.8 % | 98.5 % | 97.9 % | 98.1 % |

| Purity (by HPLC) | Report Value | 99.1% | 98.7% | 99.3% | 98.9% | 99.0% |

| Melting Point | 148-152 °C[1][2] | 150.1 - 151.5 °C | 149.5 - 151.0 °C | 150.8 - 152.0 °C | 149.9 - 151.2 °C | 150.3 - 151.8 °C |

| Infrared Spectrum | Conforms to structure | Conforms | Conforms | Conforms | Conforms | Conforms |

| Water Content (by Karl Fischer) | ≤ 0.5 % | 0.21 % | 0.35 % | 0.18 % | 0.29 % | 0.25 % |

| Residue on Ignition | ≤ 0.1 % | 0.04 % | 0.06 % | 0.03 % | 0.05 % | 0.04 % |

| Solubility | Soluble in Methanol (B129727) | Conforms | Conforms | Conforms | Conforms | Conforms |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound. The following protocol is adapted from a published procedure.

Reaction Scheme:

5-Methoxy-2-nitrobenzoic acid → this compound

Materials and Reagents:

-

5-Methoxy-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a suitable reaction vessel, dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 300 mg) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature for 18 hours.

-

Upon reaction completion (which can be monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of THF.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Quality Control and Analytical Methods

Accurate and precise analytical methods are essential for verifying the quality of this compound.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid is commonly used. A typical gradient might be:

-

0-20 min: 10% to 90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-30 min: 90% to 10% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

2. Structural Confirmation by ¹H NMR Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Spectrometer: 400 MHz.

-

Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

-

Expected Chemical Shifts (δ) in ppm:

-

~7.31 (d, 1H)

-

~6.61 (dd, 1H)

-

~6.44 (d, 1H)

-

~3.60 (s, 3H, -OCH₃)

-

A broad singlet corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons will also be present.

-

3. Water Content by Karl Fischer Titration

-

Method: Volumetric or coulometric Karl Fischer titration.

-

Apparatus: A calibrated Karl Fischer titrator.

-

Reagent: Commercial Karl Fischer reagent (e.g., Hydranal™-Composite 5).

-

Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel containing a pre-titered solvent (e.g., methanol).

-

Procedure: Titrate with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the titrant volume and its concentration.

Workflow for Supplier Selection

The selection of a commercial source for a critical raw material like this compound requires a systematic approach. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for the selection of a commercial chemical supplier.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as an endorsement of any specific supplier or product. Researchers should always perform their own due diligence and quality assessment before using any chemical in their experiments.

References

physical and chemical properties of 5-Methoxyanthranilic acid

An In-depth Technical Guide to 5-Methoxyanthranilic Acid

Introduction

5-Methoxyanthranilic acid, also known as 2-amino-5-methoxybenzoic acid, is an aromatic amino acid derivative.[1] It serves as a versatile building block in the synthesis of a variety of chemical and pharmaceutical compounds, including those with anti-inflammatory and analgesic properties.[1] The presence of three key functional groups—a carboxylic acid, an amino group, and a methoxy (B1213986) group on the benzene (B151609) ring—imparts a unique reactivity profile, making it a valuable intermediate in medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key reactivity insights for researchers, scientists, and drug development professionals.

General and Chemical Identifiers

The compound is identified by several names and registry numbers across various chemical databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][4][5] |

| Synonyms | 5-Methoxy-2-aminobenzoic acid, 6-Amino-m-anisic acid | [1][6][7] |

| CAS Number | 6705-03-9 | [1][3][4][8] |

| Molecular Formula | C₈H₉NO₃ | [1][3][6] |

| Molecular Weight | 167.16 g/mol | [1][3][6] |

| InChI | InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | [3][4] |

| InChIKey | UMKSAURFQFUULT-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=CC(=C(C=C1)N)C(=O)O | [3] |

| PubChem CID | 277930 | [1][3] |

| MDL Number | MFCD00016509 | [1][9][10] |

Physicochemical Properties

The are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | Grey to brown solid; White to Gray to Orange powder to crystal | [1][11] |

| Melting Point | 148-152 °C | [1][10] |

| Boiling Point | 349.9 °C at 760 mmHg (Predicted) | [12] |

| Solubility | 3.43 mg/mL (in water) | [13] |

| LogP (Octanol/Water) | 0.9756 (Calculated) | [6] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | [6] |

| Flash Point | 165.4 °C (Predicted) | [12] |

Chemical Reactivity and Stability

5-Methoxyanthranilic acid's reactivity is governed by its three functional groups: the aromatic amine, the carboxylic acid, and the electron-donating methoxy group.

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

-

Carboxylic Acid Group: This group can be converted to esters, amides, or acid chlorides. It also allows the molecule to act as a weak acid.

-

Aromatic Ring: The methoxy and amino groups are activating, ortho-, para-directing groups, making the aromatic ring susceptible to electrophilic substitution.

The compound is a key intermediate in the synthesis of more complex heterocyclic structures like quinazolinones, imidazobenzodiazepines, and pyridoquinazolones.[9] It is considered air and heat sensitive and should be stored under an inert gas in refrigerated conditions (0-10°C).[11]

The diagram below illustrates the key reactive sites of the molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxyanthranilic acid [webbook.nist.gov]

- 5. CAS RN 6705-03-9 | Fisher Scientific [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. 5-Methoxyanthranilic acid [webbook.nist.gov]

- 9. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound 97 6705-03-9 [sigmaaldrich.com]

- 11. This compound | 6705-03-9 | TCI EUROPE N.V. [tcichemicals.com]

- 12. This compound, CAS No. 6705-03-9 - iChemical [ichemical.com]

- 13. 6705-03-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

The Chemistry and Therapeutic Potential of 2-Amino-5-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxybenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features allow for its incorporation into a variety of heterocyclic scaffolds, leading to the synthesis of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. Furthermore, it delves into the signaling pathways modulated by its key derivatives, namely histamine (B1213489) H3 receptor inverse agonists and the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in the field.

Introduction

This compound, also known as 5-methoxyanthranilic acid, is an aromatic organic compound with the chemical formula C₈H₉NO₃. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, its importance has grown significantly with the advancement of modern medicinal chemistry. It serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules.[1][2] Its utility is highlighted by its role as a precursor to compounds targeting inflammatory diseases and pain management, as well as in the development of the anti-diabetic drug Alogliptin and various quinazolinone-based histamine H3 receptor inverse agonists.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1][4] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 6705-03-9 | [1][4] |

| Melting Point | 148-152 °C | [5] |

| Boiling Point (Predicted) | 349.9 ± 27.0 °C | |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.35 (acidic), 4.65 (basic) | |

| LogP | 0.9756 | [4] |

| Solubility | Soluble in methanol. | |

| Appearance | White to yellow to pale orange crystalline powder. |

Synthesis and Experimental Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 5-methoxy-2-nitrobenzoic acid.[3][6][7] This method provides a high yield of the desired product.

Synthesis of this compound from 5-Methoxy-2-nitrobenzoic acid

This procedure details the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid to yield this compound.

Experimental Protocol:

-

Materials:

-

Procedure:

-

In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in THF (250 mL).[6]

-

Carefully add 10% Pd/C (300 mg) to the solution.[6]

-

Seal the reaction vessel and introduce a hydrogen atmosphere using a balloon.[6]

-

Stir the reaction mixture vigorously at room temperature for 18 hours.[6]

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.[6]

-

Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to afford this compound as a brown solid.[6]

-

-

Yield: 25.0 g (98%)[6]

-

Characterization:

Synthetic Workflow Diagram

References

- 1. This compound | 6705-03-9 | FA16047 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 6705-03-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS RN 6705-03-9 | Fisher Scientific [fishersci.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-Amino-5-methoxybenzoic acid from 5-methoxy-2-nitrobenzoic acid is a critical transformation in the preparation of various pharmaceutical intermediates and biologically active molecules.[1] The reduction of the aromatic nitro group to an amine is a fundamental reaction in organic synthesis. This document provides detailed protocols for three common and effective methods to achieve this conversion: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride. Each method offers distinct advantages regarding efficiency, cost, and operational considerations.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 125-130[2][3][4] |

| This compound | C₈H₉NO₃ | 167.16 | 148-152[5] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred due to its high efficiency and clean reaction profile, frequently resulting in near-quantitative yields.[6][7] It involves the use of hydrogen gas and a palladium catalyst to selectively reduce the nitro group.

Materials:

-

5-methoxy-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF) or other suitable solvent (e.g., Ethanol (B145695), Methanol)[8]

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® or filter paper

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).[7]

-

Carefully add 10% Pd/C catalyst (e.g., 300 mg, ~1 mol%).[7]

-

Seal the vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas (a hydrogen-filled balloon is sufficient for this scale) and stir the mixture vigorously at room temperature.[7]

-

Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 18 hours.[7]

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Wash the filter cake with a small amount of THF.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product is often obtained as a brown solid in high yield (e.g., ~98%).[7]

Protocol 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classical and cost-effective method utilizes activated iron metal in an acidic environment to reduce the nitro group.[5] It is a robust alternative when catalytic hydrogenation is not feasible.

Materials:

-

5-methoxy-2-nitrobenzoic acid

-

Iron powder (Fe)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N or 6N)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Filter paper

-

Rotary evaporator

Procedure:

-

To a solution of 5-methoxy-2-nitrobenzoic acid (e.g., 10.0 g, 50.7 mmol) in a mixture of ethanol and water or ethanol and acetic acid (e.g., 4:1 EtOH/H₂O or EtOH/AcOH), add iron powder (typically 3-5 equivalents).

-

If using a neutral solvent system, add an acid source like ammonium (B1175870) chloride or a catalytic amount of HCl. The reaction can be exothermic.

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature and filter off the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and water. Basify the aqueous layer with NaOH solution to a pH of ~8-10.[9]

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

Reduction with stannous chloride is a mild method that is tolerant of many other functional groups.[5] The workup, however, can be complicated by the formation of tin salts.

Materials:

-

5-methoxy-2-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)

-

Ethyl acetate (EtOAc)

-

Celite® (optional)

-

Rotary evaporator

Procedure:

-

Dissolve 5-methoxy-2-nitrobenzoic acid (e.g., 5.0 g, 25.4 mmol) in ethanol (e.g., 50 mL).

-

Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M NaOH or KOH solution. Be aware that tin salts may precipitate.[10] The use of excess base can help to dissolve some of the tin hydroxides.

-

Filter through Celite® if a large amount of precipitate forms.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

Caption: Reaction pathways for the synthesis of this compound.

Caption: A generalized workflow for the synthesis and purification process.

References

- 1. almacgroup.com [almacgroup.com]

- 2. 5-Methoxy-2-nitrobenzoic Acid CAS 1882-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. lookchem.com [lookchem.com]

- 4. 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 [chemicalbook.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 10. scispace.com [scispace.com]

Application Notes and Protocols for the Synthesis of 2-Amino-5-methoxybenzoic acid via Catalytic Hydrogenation

Introduction

2-Amino-5-methoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] One of the most efficient and widely used methods for its preparation is the catalytic hydrogenation of its nitro precursor, 2-nitro-5-methoxybenzoic acid. This method offers high yields and selectivity under relatively mild conditions.[2][3] The most common catalysts for this transformation are palladium on carbon (Pd/C) and Raney Nickel.[2][4] This document provides a detailed protocol for this synthesis, a comparison of different reaction conditions, and a visual representation of the experimental workflow.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from cited experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 5-Methoxy-2-nitrobenzoic acid | 5-Methoxy-2-nitrobenzoic acid |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C) |

| Catalyst Loading | 1% w/w (relative to starting material) | Not specified |

| Solvent | Tetrahydrofuran (THF) | Methanol |

| Temperature | Room Temperature | 40°C |

| Pressure | Atmospheric (H₂ balloon) | Not specified |

| Reaction Time | 18 hours | Not specified |

| Yield | 98% | Quantitative |

| Reference | [5] | [3] |

Experimental Protocols

Protocol 1: Palladium on Carbon Catalyzed Hydrogenation in THF at Room Temperature

This protocol is adapted from a procedure described in a patent for the synthesis of related compounds.[5]

Materials:

-

5-Methoxy-2-nitrobenzoic acid

-

10% Palladium on Carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Celite

-

Hydrogen (H₂) gas

-

Reaction flask (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: To a reaction flask, add 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol).

-

Solvent and Catalyst Addition: Add THF (250 mL) to the flask. Caution: Pd/C can be pyrophoric. It is recommended to handle it in an inert atmosphere if dry.[6] Carefully add 10% Pd/C (300 mg) to the reaction mixture.

-

Hydrogenation: The flask is fitted with a hydrogen balloon. The mixture is then stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction is allowed to proceed for 18 hours. The progress can be monitored by techniques such as TLC or LCMS.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a solid. The reported yield for this procedure is 98%.[5]

Alternative Catalyst: Raney Nickel

Raney Nickel is another effective catalyst for the reduction of nitro groups.[7][8] It is a versatile hydrogenation catalyst, though it is non-specific and can reduce other functional groups.[7] Caution: Raney Nickel is pyrophoric when dry and must be handled under a solvent.[7] It is also sensitive to acidic conditions (pH < 5.5).[7] The reaction conditions (solvent, temperature, pressure) would need to be optimized for the specific substrate.

Visualizations

Signaling Pathway of Catalytic Hydrogenation

Caption: Reaction mechanism of catalytic hydrogenation.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

- 1. This compound | 6705-03-9 | FA16047 [biosynth.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Buy this compound | 6705-03-9 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 2-Amino-5-methoxybenzoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzoic acid, also known as 5-methoxyanthranilic acid, is a versatile building block in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for its incorporation into various heterocyclic scaffolds. The methoxy (B1213986) group further influences the electronic properties and lipophilicity of the resulting molecules, often contributing to improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of several classes of therapeutic agents, including histamine (B1213489) H3 receptor inverse agonists, 5-HT4 receptor agonists, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[1]

Experimental Protocol: Catalytic Hydrogenation

A solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in 250 mL of tetrahydrofuran (B95107) (THF) is subjected to hydrogenation over 10% Palladium on carbon (Pd/C) (300 mg) at room temperature under a hydrogen balloon. The reaction mixture is stirred for 18 hours. Upon completion, the catalyst is removed by filtration over Celite, and the filtrate is concentrated under reduced pressure to yield this compound.[1]

| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield |

| 5-Methoxy-2-nitrobenzoic acid (30.0 g) | H₂ (balloon) | THF (250 mL) | 10% Pd/C (300 mg) | 18 h | Room Temp. | 98% |

Application 1: Synthesis of Quinazolinone-Based Histamine H3 Receptor Inverse Agonists

Quinazolinone derivatives are a class of compounds known to exhibit a wide range of biological activities. By utilizing this compound, it is possible to synthesize 6-methoxy-substituted quinazolinones, which have been investigated as potent and selective histamine H3 receptor inverse agonists. These compounds have therapeutic potential in the treatment of various neurological and cognitive disorders. The Niementowski quinazoline (B50416) synthesis provides a direct route to this scaffold from anthranilic acids and amides.[2][3][4]

Experimental Workflow: Niementowski Quinazolinone Synthesis

Caption: General workflow for the Niementowski synthesis of quinazolinones.

Experimental Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one

A mixture of this compound and an excess of formamide (B127407) is heated at 130-150°C. The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which then cyclizes with the elimination of water to form 6-methoxyquinazolin-4(3H)-one. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and the product is isolated by precipitation with water, followed by filtration and recrystallization.

Note: Specific quantitative data for this reaction with this compound requires further empirical determination.

Signaling Pathway: Histamine H3 Receptor Inverse Agonism

Histamine H3 receptors are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3 receptor block its constitutive activity, leading to an increased release of neurotransmitters like acetylcholine (B1216132) and dopamine, which are crucial for cognitive function.

Caption: Simplified signaling pathway of a histamine H3 receptor inverse agonist.

Application 2: Synthesis of Benzamide-Based 5-HT4 Receptor Agonists